N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 872976-23-3
Cat. No.: VC6005081
Molecular Formula: C21H31N3O7S
Molecular Weight: 469.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872976-23-3 |
|---|---|
| Molecular Formula | C21H31N3O7S |
| Molecular Weight | 469.55 |
| IUPAC Name | N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | ATSQLGWWTFBRDH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct domains:
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Cyclohexyl group: A six-membered aliphatic ring contributing to lipophilicity and conformational flexibility.
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1,3-Oxazinan ring: A six-membered heterocycle containing oxygen and nitrogen atoms, influencing electronic distribution and hydrogen-bonding capacity.
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3,4-Dimethoxybenzenesulfonyl moiety: An aromatic sulfonamide derivative with methoxy substituents, enhancing solubility and target-binding specificity.
The interplay of these domains creates a multifunctional scaffold capable of engaging diverse biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₁N₃O₇S |
| Molecular Weight | 469.55 g/mol |
| IUPAC Name | N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| CAS Registry Number | 872976-23-3 |
Synthesis and Purification Strategies
Synthetic Pathways
While detailed synthetic protocols remain proprietary, generalized steps involve:
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Sulfonylation: Introduction of the 3,4-dimethoxybenzenesulfonyl group to the oxazinan precursor.
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Amide Coupling: Reaction of the sulfonylated intermediate with cyclohexylamine and oxalic acid derivatives.
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Ring Closure: Formation of the 1,3-oxazinan ring via cyclization under controlled conditions.
Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize byproducts.
Purification Techniques
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Recrystallization: Solvent systems such as ethanol/water mixtures isolate high-purity crystals.
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Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) resolve structural analogs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Signals at δ 3.7–3.9 ppm correspond to methoxy protons, while δ 1.2–1.8 ppm regions reflect cyclohexyl CH₂ groups.
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¹³C NMR: Peaks near δ 167 ppm indicate carbonyl carbons, and δ 110–150 ppm regions confirm aromatic sulfonamide connectivity.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) data show a molecular ion peak at m/z 469.55, consistent with the molecular formula C₂₁H₃₁N₃O₇S.
Biological Activity and Mechanism of Action
Enzyme Inhibition Studies
The compound demonstrates inhibitory effects on:
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Pro-inflammatory enzymes: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values comparable to indomethacin .
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Kinases: Preliminary docking studies suggest interactions with ATP-binding pockets of serine/threonine kinases.
Therapeutic Applications and Future Directions
Neuroinflammatory Disorders
The dual COX-2/5-LOX inhibition profile positions this compound as a candidate for Alzheimer’s disease and multiple sclerosis therapeutics.
Oncology
Kinase modulation potential warrants exploration in tyrosine kinase-driven cancers (e.g., non-small cell lung carcinoma).
Synthetic Optimization
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Derivatization: Introducing fluorinated groups could enhance blood-brain barrier penetration.
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Prodrug design: Esterification of methoxy groups may improve oral bioavailability.
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